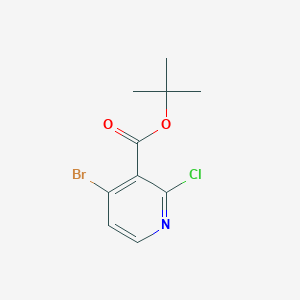

tert-Butyl 4-bromo-2-chloronicotinate

Description

tert-Butyl 4-bromo-2-chloronicotinate is a halogenated nicotinic acid derivative with a tert-butyl ester group. Its core structure consists of a pyridine ring substituted with bromine (position 4), chlorine (position 2), and a tert-butyl ester at position 3. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive halogen substituents, which enable participation in cross-coupling and nucleophilic substitution reactions.

Properties

Molecular Formula |

C10H11BrClNO2 |

|---|---|

Molecular Weight |

292.55 g/mol |

IUPAC Name |

tert-butyl 4-bromo-2-chloropyridine-3-carboxylate |

InChI |

InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)7-6(11)4-5-13-8(7)12/h4-5H,1-3H3 |

InChI Key |

NHGHXNUNWKKICM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CN=C1Cl)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Starting Material Preparation

The precursor, 2-chloronicotinic acid or 2-chloronicotinoyl chloride, is commonly employed. Halogenation at the 4-position is achieved by bromination methods.

- For example, tert-butyl 2-chloronicotinate can be prepared by esterification of 2-chloronicotinic acid with tert-butanol under acidic conditions or via tert-butyl chloroformate activation.

Bromination at the 4-Position

Selective bromination at the 4-position of the nicotinate ring is critical. This can be achieved by:

- Direct electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

- Palladium-catalyzed halogen exchange or cross-coupling reactions have been reported to introduce bromine selectively.

Palladium-Catalyzed Amidation and Esterification

A notable method involves Pd-catalyzed amidation of tert-butyl 2-chloronicotinate to introduce amide groups, which can then be converted to the desired ester.

- Buchwald Pd G3 precatalyst with the ligand 1,1′-bis(dicyclohexylphosphino)ferrocene (dcpf) is identified as optimal for amidation at mild temperatures (40 °C) with high yields (up to 97%).

- The tert-butyl ester group is preferred over isopropyl to avoid transesterification side reactions.

Diazotization and Halogenation

Representative Synthetic Procedure

A representative synthesis of tert-butyl 4-bromo-2-chloronicotinate may proceed as follows:

Esterification : 2-chloronicotinic acid is reacted with tert-butanol in the presence of acid catalysts or via tert-butyl chloroformate to form tert-butyl 2-chloronicotinate.

Bromination : The ester is selectively brominated at the 4-position using N-bromosuccinimide or bromine under controlled temperature to yield this compound.

Purification : The product is purified by crystallization or chromatography to achieve high purity (>95%).

Data Table: Catalyst Screening for Amidation (Adapted from Reference)

| Entry | Catalyst | Temperature (°C) | Conversion (%) | Yield of tert-butyl 2-benzamidonicotinate (%) |

|---|---|---|---|---|

| 1 | FeCl3 | 140 | 48 | 42 |

| 7 | Cu(OAc)2 | 75 | 84 | 10 |

| 9 | Co(OAc)2 | 140 | 1 | 96 |

| 13 | ZnBr2 | 75 | 74 | 23 |

| 15 | Zn(OAc)2 | 75 | 72 | 25 |

| 18 | Ni(OAc)2 | 75 | 86 | 5 |

Note: The table shows catalyst efficiency for amidation reactions relevant to the preparation of tert-butyl nicotinate derivatives, indicating Zn and Pd catalysts as effective choices.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 4-bromo-2-chloronicotinate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and various amines.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products:

Substitution: Formation of tert-butyl 4-methoxy-2-chloronicotinate or tert-butyl 4-amino-2-chloronicotinate.

Oxidation: Formation of tert-butyl 4-bromo-2-chloronicotinic acid.

Reduction: Formation of this compound alcohol derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-bromo-2-chloronicotinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated nicotinates on biological systems. It can be used to investigate enzyme interactions and receptor binding.

Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-chloronicotinate involves its interaction with specific molecular targets. The presence of halogen atoms (bromine and chlorine) and the ester group allows the compound to participate in various chemical reactions, including binding to enzymes and receptors. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to specific biological effects.

Comparison with Similar Compounds

Key Observations :

- Core Structure : The nicotinate derivative features a pyridine ring, whereas the carbamate analog incorporates a cyclohexylamine-benzyl hybrid structure. This distinction influences electronic properties and reactivity; the pyridine core is electron-deficient, favoring electrophilic substitution, while the carbamate’s cyclohexylamine may enhance conformational flexibility .

- Halogen Effects : Both compounds contain bromine, but the nicotinate derivative includes an additional chlorine atom. The electron-withdrawing nature of chlorine may increase the pyridine ring’s susceptibility to nucleophilic attack at position 2 compared to purely brominated analogs.

- Applications : The nicotinate derivative’s dual halogens make it a versatile precursor for Suzuki-Miyaura cross-coupling reactions, whereas the carbamate’s bromobenzyl group may target kinase inhibition or receptor binding in medicinal chemistry .

Methodological Considerations for Similarity Assessment

highlights that structural similarity metrics (e.g., Tanimoto coefficients, MACCS fingerprints) are pivotal in virtual screening. For example:

- Similarity Scoring : The nicotinate and carbamate compounds would exhibit low structural similarity due to divergent cores (pyridine vs. cyclohexyl-benzyl), despite shared tert-butyl and bromine groups. This reduces the likelihood of overlapping bioactivity in virtual screens .

- Functional Group Impact : The nicotinate’s ester and dual halogens may align it more closely with other halogenated heterocycles (e.g., 5-bromo-2-chloronicotinic acid derivatives) in pharmacophore models, whereas the carbamate’s amine and aromatic groups would cluster with CNS-targeting molecules .

Physicochemical and Analytical Comparisons

tensiometry) suggest that analogous techniques could characterize its aggregation behavior if it exhibits surfactant-like properties. For instance:

- Solubility: The halogenated pyridine core may reduce aqueous solubility relative to non-halogenated analogs, necessitating formulation optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.